

A Comprehensive Toxicological Profile of Pirimiphos-methyl in Mammalian Systems

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Compound of Interest

Compound Name: *Primidophos*

Cat. No.: *B1626105*

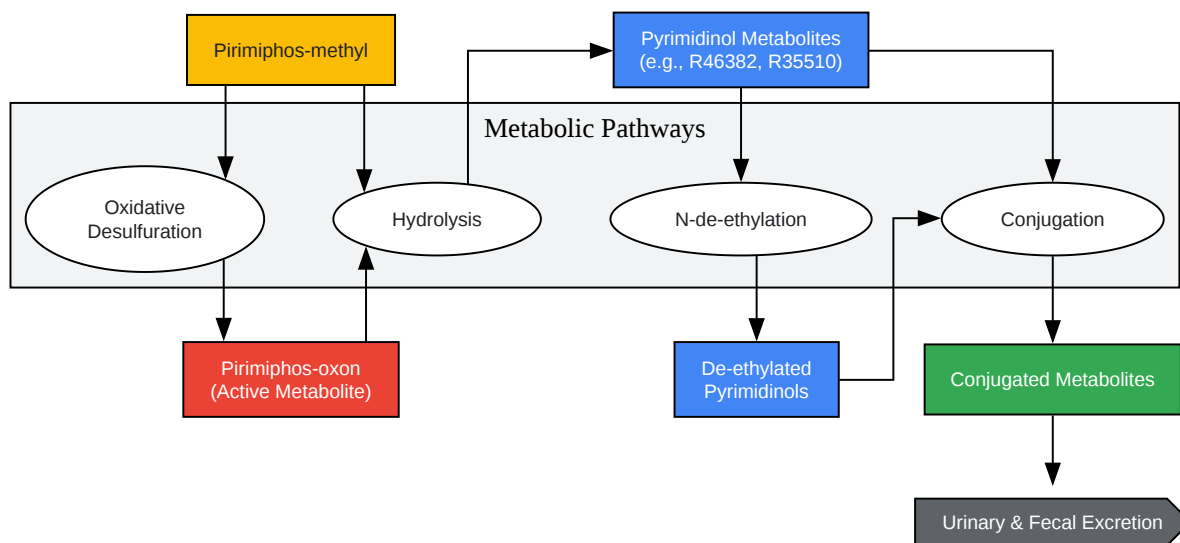
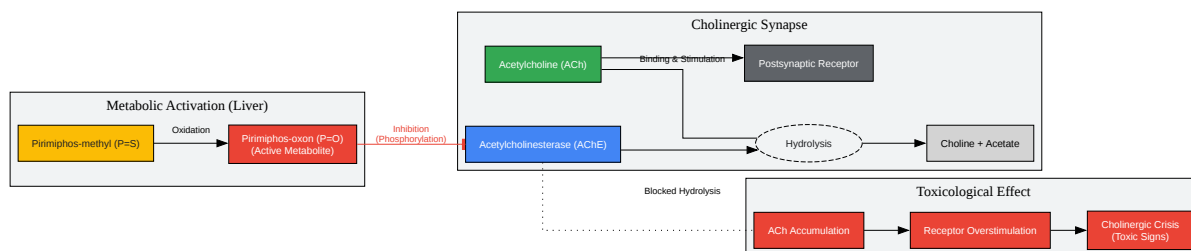
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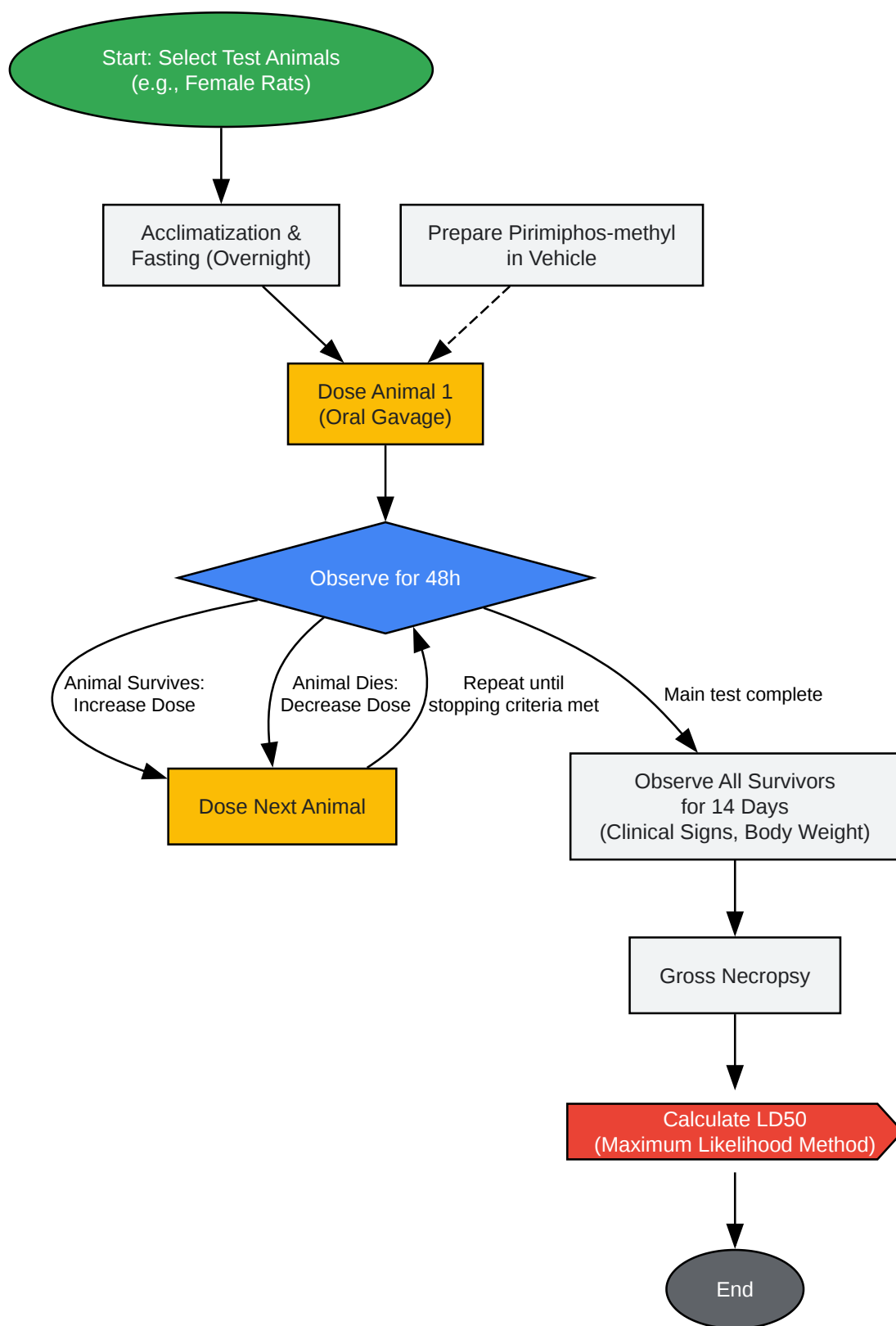
Executive Summary

Pirimiphos-methyl is a broad-spectrum organophosphorus insecticide and acaricide characterized by both contact and fumigant action[1][2]. As with other organophosphates, its primary mechanism of toxicity in mammalian systems is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system[1][3][4]. This document provides an in-depth technical overview of the toxicological profile of Pirimiphos-methyl, synthesizing data on its mechanism of action, toxicokinetics, and effects across various toxicological endpoints. It includes quantitative data from acute and chronic studies, assessments of carcinogenicity, genotoxicity, reproductive toxicity, and immunotoxicity, supported by detailed experimental methodologies and visual diagrams of key pathways and workflows.

Mechanism of Action: Cholinesterase Inhibition

Pirimiphos-methyl is a thiophosphate that requires metabolic activation to its oxygen analogue (oxon) to exert its primary toxic effect[3]. The oxygen analogue is a potent inhibitor of acetylcholinesterase (AChE). AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent clinical signs of toxicity, such as salivation, tremors, and prostration[3][4]. The onset of cholinesterase inhibition and the appearance of toxic signs can be delayed for several hours after a single toxic dose and may persist for several days[1].





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